molecular formula C23H26Cl2N2O2S B066231 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone CAS No. 182188-91-6

2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone

Cat. No. B066231
M. Wt: 465.4 g/mol
InChI Key: FCFPNGVXEPCAGS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone, also known as TAK-242, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various inflammatory diseases. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been studied extensively for its potential applications in the field of medicine.

Mechanism Of Action

2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone acts as a selective inhibitor of toll-like receptor 4 (TLR4), which is a key mediator of the innate immune response. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger the production of pro-inflammatory cytokines and chemokines. By inhibiting TLR4, 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can reduce the production of these inflammatory mediators.

Biochemical And Physiological Effects

In vitro studies have shown that 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). In vivo studies have also demonstrated the anti-inflammatory effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in animal models of sepsis, arthritis, and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in laboratory experiments is its specificity for TLR4. This allows researchers to selectively inhibit TLR4 signaling without affecting other signaling pathways. However, one limitation of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone is its relatively low potency compared to other TLR4 inhibitors. This may require higher concentrations of the compound to achieve the desired effects.

Future Directions

Future research on 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Studies could also investigate the potential synergistic effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone with other anti-inflammatory agents. Additionally, research could explore the use of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine to form 4-chloro-N-(4-chlorophenyl)benzohydrazide. This intermediate is then reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine and 3-bromopropylthiocyanate to yield 2-(4-chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone has been studied extensively for its potential applications in the treatment of various inflammatory diseases, including sepsis, arthritis, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.

properties

CAS RN

182188-91-6

Product Name

2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone

Molecular Formula

C23H26Cl2N2O2S

Molecular Weight

465.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26Cl2N2O2S/c24-19-6-2-17(3-7-19)22-27(21(28)16-30-22)13-1-12-26-14-10-23(29,11-15-26)18-4-8-20(25)9-5-18/h2-9,22,29H,1,10-16H2

InChI Key

FCFPNGVXEPCAGS-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl

synonyms

2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)pr opyl)-4-thiazolidinone

Origin of Product

United States

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